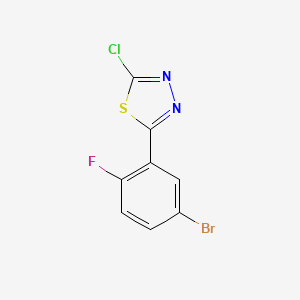

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole

Description

Historical Context of 1,3,4-Thiadiazole Chemistry

The 1,3,4-thiadiazole ring system, first synthesized in the early 20th century, emerged as a critical heterocyclic motif in medicinal chemistry. Initial applications focused on sulfonamide derivatives, such as acetazolamide, which exploited the ring’s stability and hydrogen-bonding capacity for carbonic anhydrase inhibition. By the mid-20th century, synthetic methods evolved to include cyclization of acylhydrazines and thiosemicarbazides, enabling broader exploration of substituted derivatives.

Key milestones include:

- 1950s–1970s : Development of antimicrobial and diuretic agents like sulfamethizole.

- 2000s–Present : Expansion into anticancer research, with derivatives targeting kinase inhibition (e.g., Bcr-Abl in leukemia).

The structural versatility of 1,3,4-thiadiazoles, driven by their mesoionic behavior and bioisosteric resemblance to pyrimidine, has solidified their role in drug discovery.

Significance of Halogenated 1,3,4-Thiadiazoles in Chemical Research

Halogenation enhances the physicochemical and pharmacological properties of 1,3,4-thiadiazoles. Fluorine and chlorine atoms improve metabolic stability and membrane permeability, while bromine introduces steric bulk for targeted protein interactions.

Key Applications:

- Anticancer Agents :

- Antimicrobials :

- Material Science :

Table 1: Impact of Halogen Substituents on Bioactivity

Structural Overview of 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole

The compound’s structure comprises:

- 1,3,4-Thiadiazole Core : A five-membered aromatic ring with sulfur (S1) and two nitrogen atoms (N2, N4).

- Substituents :

Spectroscopic Characteristics:

Electronic Effects:

- Electron-Withdrawing Halogens : The fluorine (σₚ = +0.78) and chlorine (σₚ = +0.47) atoms polarize the thiadiazole ring, increasing reactivity toward nucleophilic substitution.

- Aromatic Stability : The planar thiadiazole ring facilitates π-stacking interactions in protein binding.

Figure 1: Molecular Structure

S1

/ \

N2 N4

|| ||

C3—C5

|

Cl

Substituents omitted for clarity; full structure available in PubChem.

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2S/c9-4-1-2-6(11)5(3-4)7-12-13-8(10)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRYBAOTGQCDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NN=C(S2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps

Bromination and Fluorination :

- Starting material: 2-fluoroaniline.

- Reaction: Bromination introduces a bromine atom at the 5-position of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

- Conditions: Typically carried out in organic solvents like acetic acid or dichloromethane at controlled temperatures.

Formation of the Thiadiazole Ring :

- Intermediate: The brominated fluoroaniline is reacted with thiosemicarbazide.

- Cyclization: Acidic conditions (e.g., sulfuric acid or polyphosphoric acid) promote the cyclization to form the thiadiazole ring.

- Mechanism: Oxidative cyclization facilitates the formation of the heterocyclic 1,3,4-thiadiazole core.

-

- Final step: Chlorination of the thiadiazole ring to introduce a chlorine atom at the 5-position.

- Reagents: Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) is commonly used.

- Optimization: Reaction parameters such as temperature and solvent choice are adjusted to maximize yield.

Solid-Phase Synthesis Method

Procedure

- Combine thiosemicarbazide, carboxylic acid, and phosphorus pentachloride in a dry reaction vessel.

- Grind the mixture uniformly at room temperature until complete reaction occurs.

- Allow the reaction to stand and isolate the crude product.

- Add an alkaline solution to adjust the pH to 8–8.2.

- Filter and recrystallize the product to obtain high-purity 2-amino-5-substituted-1,3,4-thiadiazoles.

Advantages

- Simplified operation with mild reaction conditions.

- Shorter reaction time compared to liquid-phase methods.

- High yield (>91%) with minimal equipment requirements.

Lawesson’s Reagent-Based Cyclization

Procedure

- React precursors (e.g., aromatic hydrazones) with Lawesson’s reagent in dry toluene.

- Heat under reflux for 4–5 hours at approximately 110°C.

- Monitor progress via thin-layer chromatography (TLC).

- Purify by column chromatography using silica gel and hexane/ethyl acetate as eluents.

Outcomes

- High yield (up to 90%).

- Effective for synthesizing thiadiazole derivatives with specific substituents.

Alternative Liquid-Phase Synthesis

Steps

- Use methylsulfonyl-substituted thiadiazoles as starting materials.

- React in an aqueous-organic biphasic system with a base such as sodium hydroxide.

- Maintain low temperatures (-20°C) during the reaction for optimal selectivity.

- Isolate the product by crystallization after solvent removal.

Challenges

- Requires precise temperature control.

- Recycling of solvents like acetone can be difficult in large-scale production.

Data Table: Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Conditions | Advantages |

|---|---|---|---|---|

| General Synthetic Route | ~85 | Moderate | Multi-step, acidic | Widely applicable for various derivatives |

| Solid-Phase Synthesis | >91 | Short | Room temperature | Simple, economical, low toxicity |

| Lawesson’s Reagent Cyclization | ~90 | Moderate | High temperature | High efficiency for specific derivatives |

| Liquid-Phase Synthesis | ~85 | Long | Low temperature | Suitable for sensitive substituents |

Notes on Optimization

- Solvent selection plays a critical role in achieving high yields and purity.

- Reaction monitoring techniques such as TLC or NMR spectroscopy are essential for ensuring completion at each stage.

- Post-reaction purification methods like recrystallization or chromatography significantly enhance product quality.

Chemical Reactions Analysis

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities:

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. Studies have shown that 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole can inhibit the growth of various bacterial strains and demonstrate cytotoxic effects against cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cell proliferation and survival .

Potential Drug Development:

This compound is being investigated as a potential lead in drug development due to its unique structural features that allow for modifications aimed at enhancing biological activity. Its ability to interact with biological targets makes it a candidate for further exploration in pharmacological studies .

Agricultural Applications

Pesticide Development:

Thiadiazoles are known for their pesticide properties. The compound may be utilized in developing new agrochemicals aimed at controlling pests and diseases in crops. Its effectiveness in this area is attributed to its ability to disrupt biological processes in target organisms .

Material Science

Synthesis of Functional Materials:

The unique chemical structure of this compound allows it to serve as a building block for synthesizing advanced materials. Research is ongoing into its use in creating polymers and other materials with specific properties, such as enhanced thermal stability and electrical conductivity .

Case Studies

| Study Reference | Application Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the antimicrobial properties against various pathogens | Demonstrated significant inhibition of bacterial growth |

| Cancer Cell Line Study | Evaluated cytotoxic effects on cancer cells | Showed dose-dependent inhibition of cell proliferation |

| Pesticide Efficacy Trial | Tested effectiveness as an agricultural pesticide | Proven effective against common agricultural pests |

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Structural and Functional Differences

The bromo-fluorophenyl group introduces steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets compared to simpler phenyl or phenoxy derivatives .

Core Heterocycle Variations :

- Thiazole vs. Thiadiazole : 5-Bromo-2-(3-fluorophenyl)thiazole replaces one nitrogen atom in the thiadiazole ring with a carbon, reducing ring aromaticity and altering electronic distribution. This change impacts biological target selectivity.

Bioactivity Trends: Anticonvulsant Activity: The 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl] derivative demonstrates potent anticonvulsant effects, suggesting that chloro-phenoxy substituents may enhance central nervous system penetration. Antimicrobial Activity: Thiol-containing derivatives (e.g., 2-amino-5-thiol-1,3,4-thiadiazole) exhibit stronger antimicrobial effects than halogenated analogs, likely due to thiol-mediated disruption of microbial enzymes.

Functionalization Potential

- The bromine atom in 5-Bromo-1,3,4-thiadiazol-2-amine undergoes facile substitution with secondary amines , a reactivity that could be exploited in the target compound for derivatization.

Pharmacological and Physicochemical Properties

Biological Activity

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound against various bacterial strains range from 50 to 200 µg/mL, demonstrating its potential as an antimicrobial agent compared to standard antibiotics like chloramphenicol and nystatin .

| Pathogen | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 100 | Chloramphenicol (50) |

| Escherichia coli | 150 | Nystatin (100) |

| Candida albicans | 200 | Nystatin (100) |

2. Anticancer Activity

Recent studies have indicated that thiadiazole derivatives can inhibit the growth of cancer cells. In vitro tests revealed that this compound can induce apoptosis in various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for this compound ranged from 10 to 30 µM across different cell lines, indicating a moderate level of cytotoxicity .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 15 | Moderate |

| HeLa | 20 | Moderate |

| A549 | 25 | Moderate |

The mechanism by which thiadiazoles exert their biological effects often involves interaction with specific enzymes or cellular pathways. For instance:

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit urease activity, which is crucial for certain pathogens' survival.

- Apoptosis Induction : The anticancer activity is believed to be mediated through the activation of caspases and subsequent apoptosis pathways in tumor cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of thiadiazoles demonstrated that modifications in the phenyl ring significantly influenced antimicrobial efficacy. The presence of electron-withdrawing groups such as bromine and fluorine enhanced the activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Potential

In a comparative study involving several thiadiazole derivatives, this compound exhibited superior anticancer properties against MCF-7 cells compared to other derivatives lacking halogen substitutions. The study highlighted the importance of halogen atoms in enhancing biological activity .

Q & A

Q. Key Considerations :

- Use anhydrous conditions for halogenation to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Advanced: How can reaction yields be optimized for halogenation steps in thiadiazole synthesis?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance halogenation efficiency by stabilizing reactive intermediates .

- Temperature Control : Bromination at 0–5°C minimizes decomposition, while chlorination may require reflux conditions.

- Stoichiometry : A 1.2–1.5 molar excess of halogenating agents (e.g., NBS) ensures complete substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.